molecular formula C11H14N2OS B13947061 2-Isopropyl-5-methoxy-1,3-benzothiazol-6-amine CAS No. 58460-33-6

2-Isopropyl-5-methoxy-1,3-benzothiazol-6-amine

Cat. No.: B13947061
CAS No.: 58460-33-6
M. Wt: 222.31 g/mol
InChI Key: HRXWFMGBIFJJCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Isopropyl-5-methoxy-1,3-benzothiazol-6-amine is a compound belonging to the benzothiazole family, which is known for its diverse biological and pharmaceutical activities Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropyl-5-methoxy-1,3-benzothiazol-6-amine typically involves the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones. One common method is the cyclization of 2-aminothiophenols with carbon dioxide in the presence of diethylsilane, catalyzed by 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) at 5 MPa . This method is favored for its efficiency and green chemistry approach.

Industrial Production Methods

Industrial production of benzothiazole derivatives often involves large-scale cyclization reactions using readily available starting materials. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The choice of solvents, catalysts, and reaction parameters is crucial to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-5-methoxy-1,3-benzothiazol-6-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-6-methoxybenzothiazole
  • 2-Isopropyl-6-methoxybenzothiazole
  • 2-Methoxy-6-ethoxybenzothiazole

Uniqueness

2-Isopropyl-5-methoxy-1,3-benzothiazol-6-amine stands out due to its unique combination of isopropyl and methoxy substituents, which contribute to its distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced antimicrobial and antioxidant activities, making it a valuable compound for various applications .

Properties

CAS No.

58460-33-6

Molecular Formula

C11H14N2OS

Molecular Weight

222.31 g/mol

IUPAC Name

5-methoxy-2-propan-2-yl-1,3-benzothiazol-6-amine

InChI

InChI=1S/C11H14N2OS/c1-6(2)11-13-8-5-9(14-3)7(12)4-10(8)15-11/h4-6H,12H2,1-3H3

InChI Key

HRXWFMGBIFJJCJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC2=C(S1)C=C(C(=C2)OC)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.